
4,5-Dibromo-2-methylpyridazin-3(2H)-one
Descripción general
Descripción
4,5-Dibromo-2-methylpyridazin-3(2H)-one (CAS 13645-74-4) is a halogenated pyridazinone derivative with a methyl substituent at the 2-position. Its structure features two bromine atoms at the 4- and 5-positions, rendering it highly reactive in cross-coupling reactions, particularly Suzuki–Miyaura (SM) couplings. This compound serves as a versatile precursor for synthesizing pharmacologically active ferrocene hybrids and organometallic complexes . Its applications span medicinal chemistry, where derivatives exhibit antiproliferative effects against human cancer cell lines (e.g., A431, HepG2) with IC50 values as low as 1.82 μM .
Actividad Biológica
4,5-Dibromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
This compound can be synthesized through various methods, including palladium-catalyzed coupling reactions. A notable study demonstrated the efficiency of Suzuki–Miyaura reactions using Pd-based catalytic systems, yielding significant products with antiproliferative effects on malignant cell lines . The compound's structure is characterized by a pyridazine ring with bromine substitutions, which influence its reactivity and biological interactions.
Antiproliferative Effects
Research has shown that derivatives of this compound exhibit antiproliferative activity against several human cancer cell lines. For instance, a study indicated that organometallic products derived from this compound displayed significant cytotoxicity towards malignant cells . The mechanism behind this activity is thought to involve the disruption of cellular processes and pathways essential for cancer cell proliferation.
Interaction with Biomolecules
The compound has been investigated for its binding affinities with various biological macromolecules. Interaction studies suggest that this compound can form stable complexes with proteins and nucleic acids, potentially influencing their functions. These interactions may lead to alterations in enzyme activities or gene expression profiles, contributing to its biological effects.
Study 1: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of ferrocenyl-pyridazinones derived from this compound revealed notable antiproliferative properties. The study utilized human cancer cell lines and demonstrated that these derivatives could inhibit cell growth effectively. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action of this compound. This study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The findings suggested that the compound triggers oxidative stress within cells, leading to programmed cell death.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4,5-Dibromo-2-methylpyridazin-3(2H)-one has the molecular formula and a molecular weight of approximately 267.91 g/mol. The compound features a pyridazinone ring with two bromine substituents and a methyl group, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
The potential medicinal applications of this compound primarily stem from its structural similarities to other biologically active compounds.
Antimicrobial and Anticancer Properties
Research indicates that compounds with a pyridazinone core often exhibit antimicrobial and anticancer activities. Preliminary studies suggest that this compound could be further investigated for these properties due to its halogenated structure, which may enhance interactions with biological macromolecules such as proteins and nucleic acids .
Synthesis of Bioactive Derivatives
The compound serves as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in Suzuki-Miyaura coupling reactions to create ferrocenyl-pyridazinones that display antiproliferative effects on human malignant cell lines . This highlights its utility in drug design, particularly in developing new pharmaceuticals targeting various diseases.
Material Science Applications
The unique chemical structure of this compound allows for various applications in material science.
Building Blocks for Advanced Materials
Its bromine substituents can participate in chemical reactions that allow it to function as a building block for synthesizing advanced materials with tailored properties. For example, the compound can be used in the synthesis of polymers or as a precursor for functional materials.
Catalytic Applications
Recent studies have explored the use of this compound in catalysis. It has been shown to participate effectively in palladium-catalyzed reactions, which are crucial for creating complex organic molecules . The ability to form organometallic products suggests potential uses in catalysis within industrial applications.
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-2-methylpyridazin-3(2H)-one | Bromine at position 4 | Lacks second bromine; potentially less reactive |
5-Bromo-2-methylpyridazin-3(2H)-one | Bromine at position 5 | Different reactivity profile |
4,5-Dichloro-2-methylpyridazin-3(2H)-one | Chlorine instead of bromine | Different halogen effects on biological activity |
4-Methylpyridazin-3(2H)-one | No halogen substituents | Lacks halogen reactivity |
This table illustrates how the specific substitution pattern of this compound differentiates it from related compounds, potentially leading to varied biological activities and applications.
Case Studies
- Antiproliferative Activity Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects against various cancer cell lines. The research emphasized the importance of the bromine substituents in enhancing biological activity .
- Catalytic Efficiency : In a series of experiments involving Suzuki-Miyaura reactions, this compound was shown to facilitate the formation of biarylated products efficiently, indicating its potential as a catalyst precursor in organic synthesis .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,5-dibromo-2-methylpyridazin-3(2H)-one, and how are intermediates characterized?
- The compound is synthesized via halogenation of 2-methylpyridazin-3(2H)-one using bromine or brominating agents under controlled conditions. Key intermediates, such as 4,5-dibrominated derivatives, are characterized using , , and high-resolution mass spectrometry (HRMS). X-ray crystallography is employed to confirm regioselectivity and structural integrity, as seen in analogous brominated pyridazinones .
Q. What purification techniques are recommended to isolate this compound with high purity?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity (>98%). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. How is the compound’s stability assessed under different storage conditions?
- Stability studies involve storing the compound at 4°C (dry, inert atmosphere) and monitoring degradation via TLC and NMR over 6–12 months. Decomposition products (e.g., hydrodebrominated derivatives) are identified using GC-MS .
Advanced Research Questions
Q. What catalytic systems optimize regioselectivity in Suzuki–Miyaura cross-coupling reactions with this compound?
- Palladium catalysts (e.g., Pd(PPh)) with ligand additives (e.g., SPhos) in THF/water mixtures at 80°C selectively couple the C4-bromo position. DFT modeling supports the preference for C4 due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for C5) .
- Table 1: Reaction outcomes with different catalysts:
Catalyst System | Solvent | Temperature | C4:C5 Selectivity | Yield (%) |
---|---|---|---|---|
Pd(PPh) | THF/HO | 80°C | 9:1 | 85 |
PdCl(dppf) | DMF | 100°C | 3:1 | 62 |
Q. How can hydrodebromination side reactions be suppressed during cross-coupling?
- Hydrodebromination is minimized by avoiding protic solvents (e.g., ethanol) and using degassed reagents to prevent H sources. Adding KCO as a base stabilizes the Pd(0) catalyst, reducing β-hydride elimination pathways .
Q. What computational methods validate the electronic properties of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO = -6.2 eV, LUMO = -2.1 eV), indicating electrophilic reactivity at brominated positions. NBO analysis confirms charge distribution (C4: -0.32 e, C5: -0.29 e) .
Q. What contradictions exist in reported cytotoxic activities of ferrocene-pyridazinone hybrids derived from this compound?
- While some studies report IC values of 12–15 µM against HeLa cells, others show reduced activity (>50 µM) due to steric hindrance from methyl substituents. Conflicting data highlight the need for structure-activity relationship (SAR) studies with varied substituents .
Q. Methodological Guidance
Designing experiments to resolve regioselectivity ambiguities in cross-coupling:
- Use isotopic labeling () at C4 and C5 positions. Monitor coupling progress via to track site-specific reactivity. Compare kinetic data (e.g., reaction half-life) with computational predictions .
Analyzing contradictory biological data:
- Conduct dose-response assays across multiple cell lines (e.g., MCF-7, A549) with standardized protocols (e.g., MTT assay, 48-hour exposure). Validate results with proteomic profiling to identify off-target effects .
Optimizing catalytic systems for di-substitution:
Comparación Con Compuestos Similares
Reactivity in Suzuki–Miyaura Reactions
4,5-Dibromo-2-methylpyridazin-3(2H)-one demonstrates distinct reactivity compared to analogous dihalopyridazinones:
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one : The bromo derivative exhibits higher electrophilicity due to weaker C–Br bonds versus C–Cl, enabling faster oxidative addition with Pd catalysts. This results in superior yields (e.g., 82% for biarylated products vs. ~60–70% for dichloro analogs) under similar SM conditions .
- 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: The methyl group in the target compound enhances steric accessibility for coupling compared to bulkier phenyl substituents, facilitating regioselective mono- or di-substitution .
Table 1: Comparison of SM Reaction Outcomes
Regioselectivity and Side Reactions
- Hydrodebromination: Unique to the dibromo derivative, this solvent-mediated side reaction (using DMF as a hydrogen source) produces mono-bromo intermediates. Deuterium labeling studies confirm DMF’s role, with deuterium incorporation in products when DMF-d7 is used .
Physical and Electronic Properties
- Solubility : The methyl group improves solubility in polar aprotic solvents (DMF, DMSO) compared to phenyl-substituted analogs, which exhibit lower solubility .
- Electronic Effects : DFT studies reveal that bromine atoms increase electron-withdrawing effects, stabilizing the Pd-intermediate during SM couplings. This contrasts with chloro analogs, where reduced electron withdrawal slows transmetalation .
Propiedades
IUPAC Name |
4,5-dibromo-2-methylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVMPLOQDFREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159796 | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13645-74-4 | |
Record name | 4,5-Dibromo-2-methyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13645-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.